molecular formula C14H13ClN2O5 B4942457 Methyl 4-(4-chloro-3-nitrophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Methyl 4-(4-chloro-3-nitrophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B4942457
M. Wt: 324.71 g/mol
InChI Key: NMCYFWRVPDQREG-UHFFFAOYSA-N
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Description

Methyl 4-(4-chloro-3-nitrophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a tetrahydropyridine derivative characterized by a fused aromatic system with multiple functional groups. Its molecular structure includes:

  • Tetrahydropyridine core: A partially saturated six-membered ring with an oxo group at position 4.
  • Substituents: A methyl ester at position 3, a methyl group at position 2, and a 4-chloro-3-nitrophenyl group at position 2.
  • Functional groups: The nitro (–NO₂) and chloro (–Cl) groups on the phenyl ring contribute to its electron-withdrawing properties, influencing reactivity and biological interactions.

This compound’s molecular weight is approximately 337.74 g/mol, with a formula of C₁₅H₁₄ClN₂O₅. It is synthesized via multi-step reactions, often involving condensation or cyclization methods under controlled conditions . Its structural complexity makes it a candidate for medicinal chemistry research, particularly in studying enzyme inhibition and metabolic pathway modulation .

Properties

IUPAC Name

methyl 4-(4-chloro-3-nitrophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O5/c1-7-13(14(19)22-2)9(6-12(18)16-7)8-3-4-10(15)11(5-8)17(20)21/h3-5,9H,6H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCYFWRVPDQREG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(=O)N1)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-chloro-3-nitrophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves multiple steps. One common method starts with the acetylation of 2-nitroaniline, followed by chlorination to introduce the chloro group. The intermediate product is then subjected to further reactions to form the final compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-chloro-3-nitrophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different products.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired outcome.

Comparison with Similar Compounds

Halogen and Nitro Group Positioning

Compound Name Substituents Key Features Biological Activity
Methyl 4-(3-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate 3-chlorophenyl Lacks nitro group; simpler halogen substitution Antimicrobial
Benzyl 4-(2-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate 2-chlorophenyl Chlorine at ortho position; benzyl ester Enhanced lipophilicity
Ethyl 4-(2-iodophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate 2-iodophenyl Larger iodine atom; ethyl ester Potential for radioimaging

Key Findings :

  • The nitro group in the target compound enhances electron withdrawal, increasing reactivity in nucleophilic substitution compared to purely chloro-substituted analogs .
  • Halogen position (e.g., 4-chloro vs. 2-chloro) alters steric hindrance and binding affinity. For example, 4-chloro-3-nitrophenyl improves π-π stacking in enzyme pockets compared to 2-chlorophenyl derivatives .

Nitro Group vs. Hydroxyl Group

Compound Name Functional Groups Key Features
Isopropyl 5-hydroxy-2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate 5-hydroxy, 3-nitrophenyl Hydroxyl group increases hydrogen bonding potential
Target compound 4-chloro-3-nitrophenyl Nitro group enhances metabolic stability

Key Findings :

  • The hydroxyl group in analogs like the isopropyl derivative improves solubility but reduces metabolic stability due to susceptibility to oxidation .
  • The 3-nitro group in the target compound contributes to stronger enzyme inhibition (e.g., kinase targets) compared to non-nitrated analogs .

Ester Group Modifications

Compound Name Ester Group Molecular Weight LogP*
Methyl (target) Methyl 337.74 2.1
Ethyl 4-(4-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate Ethyl 323.78 2.8
Benzyl 2-methyl-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate Benzyl 366.4 3.5

Key Findings :

  • Methyl esters (target compound) offer lower molecular weight and LogP, improving aqueous solubility for in vitro assays.
  • Benzyl esters increase lipophilicity, enhancing blood-brain barrier penetration in neuroactive compounds .

Thioxo vs. Oxo Derivatives

Compound Name Core Modification Reactivity
Methyl 2-methyl-4-phenyl-6-thioxo-1,4,5,6-tetrahydropyridine-3-carboxylate Thioxo (C=S) Higher susceptibility to nucleophilic attack
Target compound Oxo (C=O) Greater stability in acidic conditions

Key Findings :

  • Thioxo derivatives exhibit faster reaction kinetics in alkylation studies but are less stable during long-term storage .

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